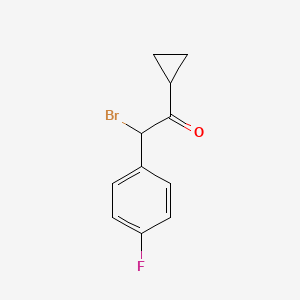

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . This compound is used as a reagent in the synthesis of potent anti-oxidant agents .

Synthesis Analysis

The synthesis of this compound can be achieved through an ester exchange reaction between styrene and 2-Bromo-2-(2-fluorophenyl)acetic ester . Another method involves adding 2-fluorophenylacetic acid ethyl ester to a three-necked flask, dissolving it in DMF, adding pyridine, and slowly dripping in ring third formyl chloride at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a bromo-fluorophenyl ethanone group . The compound has a density of 1.574±0.06 g/cm3 (Predicted) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent anti-oxidant agents .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.574±0.06 g/cm3 . The boiling point is predicted to be 293.0±25.0 °C , and the flash point is 131.009°C . The compound has a vapor pressure of 0.002mmHg at 25°C , and a refractive index of 1.592 .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Studies focusing on synthetic methodologies and chemical properties of brominated and fluorinated compounds provide valuable insights into the reactivity, stability, and potential applications of these compounds in various fields. For instance, research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, emphasizes the importance of developing practical, large-scale synthesis methods for brominated and fluorinated compounds (Qiu et al., 2009). This highlights the ongoing need for efficient synthesis routes that could be applicable to compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Environmental Impact and Flame Retardants

Research on the environmental impact and occurrence of novel brominated flame retardants in various matrices underscores the environmental relevance of brominated compounds. Studies by Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants, suggesting the environmental persistence and potential health impacts of such compounds (Zuiderveen et al., 2020). This context is important for understanding the broader environmental considerations associated with the use and disposal of brominated chemicals, including this compound.

Development of Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes highlights the potential of brominated and fluorinated compounds in analytical applications. Research by Roy (2021) on DFP-based chemosensors for metal ions and other analytes showcases the utility of structurally complex molecules in sensing applications (Roy, 2021). These findings suggest that compounds like this compound could find applications in the development of novel chemosensors or analytical reagents.

Safety and Hazards

Safety information for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone indicates that it should be stored in an inert atmosphere at 2-8°C . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of contact with skin, it should be washed off with plenty of water .

Mechanism of Action

Target of Action

It is mentioned that this compound is used in proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Result of Action

It is known to be used in the synthesis of potent anti-oxidant agents , suggesting that it may have a role in mitigating oxidative stress.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. For instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C . This suggests that exposure to oxygen or temperatures outside this range could potentially affect its stability or efficacy.

Properties

IUPAC Name |

2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIYRUYTSJOCDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)

![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)